molecular formula C12H11ClN2O3 B2927047 3-(3-Chloropropanamido)benzofuran-2-carboxamide CAS No. 898372-89-9

3-(3-Chloropropanamido)benzofuran-2-carboxamide

Cat. No.: B2927047
CAS No.: 898372-89-9
M. Wt: 266.68
InChI Key: BXYVXKURXCOHQU-UHFFFAOYSA-N
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Description

3-(3-Chloropropanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of chemicals Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process typically begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Chemical Reactions Analysis

3-(3-Chloropropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chloropropanamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

3-(3-Chloropropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant. These compounds share the benzofuran core but differ in their functional groups and specific applications. .

Properties

IUPAC Name

3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-6-5-9(16)15-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4H,5-6H2,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVXKURXCOHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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